![molecular formula C15H19N3O2S2 B6446626 N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2549014-60-8](/img/structure/B6446626.png)
N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CPS) is an organic compound that belongs to the family of cyclopropanesulfonamides. It was first synthesized in the early 2000s and has since been used in a variety of scientific research applications. CPS is a versatile compound with a variety of biochemical and physiological effects, and its use has been found to be advantageous in certain lab experiments.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Compound C: and its derivatives have been synthesized and evaluated for their antibacterial properties. In a study by Gurram and Azam , several N’-arylamides containing the benzothiazole moiety were tested against Gram-positive and Gram-negative bacterial strains. Notably, compounds C3, C5, C9, C13-15, and C17 demonstrated promising activity against Staphylococcus aureus (MIC values in the range of 19.7–24.2 μM). Among these, compound C13, which features a thiophene ring attached to the benzothiazole via an amide linkage, exhibited maximum activity against S. aureus (MIC of 13.0 μM). Furthermore, compound C13 displayed bactericidal activity against S. aureus ATCC 43300.
QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to correlate physicochemical properties of compound C with its biological activity . This approach provides insights into the structure-activity relationship, aiding in the design of more potent analogs.
Antitubercular Compounds
Recent advances have highlighted benzothiazole-based compounds as potential antitubercular agents . Compound C’s inhibitory concentrations were compared with standard reference drugs, emphasizing its role in combating tuberculosis.
Antifungal and Antiprotozoal Activities
Benzothiazole derivatives, including compound C, have demonstrated antifungal and antiprotozoal properties . These activities make them valuable candidates for drug development.
Anticancer Potential
While not explicitly studied for compound C, benzothiazole derivatives have shown promise as anticancer agents . Researchers have explored their effects on various cancer cell lines.
Other Therapeutic Applications
Benzothiazole-containing drugs, such as riluzole (for amyotrophic lateral sclerosis), ethoxzolamide (glaucoma treatment), and pramipexole (Parkinson’s disease), underscore the diverse therapeutic potential of this scaffold .
Wirkmechanismus
Target of Action
It’s known that benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes in the biological processes they are involved in .
Biochemical Pathways
Given the wide range of biological activities associated with benzothiazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
The admet calculation showed a favorable pharmacokinetic profile of synthesized compounds .
Result of Action
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they could have multiple molecular and cellular effects .
Eigenschaften
IUPAC Name |
N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c19-22(20,12-7-8-12)17-11-4-3-9-18(10-11)15-16-13-5-1-2-6-14(13)21-15/h1-2,5-6,11-12,17H,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEPEBVPAIKNQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3S2)NS(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.